Max68OO0P8
Description
These analogs share key molecular features, including brominated aromatic cores and heterocyclic substituents, which are critical for their reactivity and biological activity .
Properties
CAS No. |
1021852-83-4 |
|---|---|
Molecular Formula |
C25H38N2O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octylindol-5-yl]acetic acid |
InChI |
InChI=1S/C25H38N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h13,15H,7-12,14,16H2,1-6H3,(H,26,30)(H,28,29) |
InChI Key |
VZTFINPXQYFDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Max68OO0P8 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized at specific positions to introduce the acetic acid and dimethyl-1-oxopropyl groups. This often involves Friedel-Crafts acylation and subsequent amination reactions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Max68OO0P8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Max68OO0P8 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Max68OO0P8 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit specific kinases or modulate receptor activity.
Pathways: By interacting with these targets, this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes the molecular properties of Max68OO0P8’s closest analogs:
Key Observations :
Functional Analogs
Functional analogs are compared based on industrial synthesis methods and applications:
Key Findings :
- Efficiency : CAS 1761-61-1 achieves the highest yield (98%) under mild conditions, highlighting the advantage of catalytic methods .
- Sustainability : The use of ionic liquids and recyclable catalysts (e.g., A-FGO) in CAS 1761-61-1 aligns with green chemistry principles .
Research Limitations and Contradictions
- Data Gaps : Direct spectral or crystallographic data for this compound are absent, necessitating reliance on inferred analogs.
- Contradictions : While CAS 1186608-83-2 has high bioactivity (IC₅₀ = 1.2 μM in vitro), its poor solubility (0.347 mg/mL) limits in vivo efficacy , whereas CAS 93-85-6’s superior solubility may offset lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
